An In-depth Technical Guide to Acetoin-13C4: Chemical Properties and Synthesis
An In-depth Technical Guide to Acetoin-13C4: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Acetoin-13C4, an isotopically labeled version of the naturally occurring organic compound acetoin. Labeled compounds such as Acetoin-13C4 are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes without the complications of radioactive tracers. This document covers its core chemical properties, biological and chemical synthesis routes, and detailed experimental protocols.
Core Chemical Properties
Acetoin-13C4 shares nearly identical chemical and physical properties with its unlabeled analogue. The primary difference is its increased molecular weight due to the incorporation of four Carbon-13 isotopes. The data presented below is a compilation from various sources, with some properties inferred from the well-documented data for unlabeled acetoin.
| Property | Data | Citation(s) |
| Molecular Formula | ¹³C₄H₈O₂ | [1][2][3][4] |
| Molecular Weight | 92.08 g/mol | [1] |
| Synonyms | (±)-3-Hydroxybutan-2-one-¹³C₄, Acetyl Methyl Carbinol-¹³C₄ | |
| Appearance | Light-yellow liquid or off-white semi-solid; can form a solid crystalline dimer upon standing. | |
| Odor | Pleasant, buttery, creamy odor. | |
| Boiling Point | 148 °C (at 760 mm Hg) (for unlabeled acetoin). | |
| Melting Point | 15 °C (monomer); Dimer can have a melting point of ~90 °C (for unlabeled acetoin). | |
| Solubility | Miscible with water; soluble in alcohol and propylene glycol; sparingly soluble in ether. | |
| Storage Conditions | Hygroscopic. Store at 2-8°C or -20°C under an inert atmosphere. | |
| Unlabeled CAS Number | 513-86-0 |
Synthesis of Acetoin-13C4
The synthesis of Acetoin-13C4 can be approached through two primary routes: biosynthesis, which leverages microbial fermentation pathways, and chemical synthesis, which offers precise control over the placement of isotopic labels.
Biosynthesis
In many fermentative bacteria, acetoin is a key metabolite in the butanediol pathway, serving as a mechanism to divert excess pyruvate from central metabolism. The pathway is a common target for metabolic engineering. The core biosynthetic route involves two key enzymatic steps starting from pyruvate, a central metabolite derived from glucose.
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Condensation of Pyruvate : Two molecules of pyruvate are condensed by the enzyme α-acetolactate synthase (ALS) to form α-acetolactate. This step involves the decarboxylation of one pyruvate molecule.
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Decarboxylation of α-Acetolactate : The unstable intermediate, α-acetolactate, is then decarboxylated by α-acetolactate decarboxylase (ALDC) to produce (R)-acetoin.
By providing ¹³C-labeled glucose as the feedstock to a culture of a suitable microorganism (e.g., Bacillus subtilis, Lactococcus lactis), Acetoin-13C4 can be produced and subsequently isolated from the fermentation broth.
Proposed Chemical Synthesis
The key steps are:
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Preparation of Labeled Precursors : Synthesize [1,2-¹³C₂]acetyl chloride from [1,2-¹³C₂]acetic acid and [1,2-¹³C₂]methylmagnesium iodide from [1,2-¹³C₂]methyl iodide. These labeled starting materials are commercially available or can be synthesized from basic labeled precursors like ¹³CO₂ or ¹³CH₄.
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Grignard Reaction : React [1,2-¹³C₂]methylmagnesium iodide with [1,2-¹³C₂]acetyl chloride to form [1,2,3,4-¹³C₄]butan-2-one.
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Alpha-Bromination : The resulting labeled 2-butanone is brominated at the alpha-position (C3) using a suitable brominating agent like N-bromosuccinimide (NBS).
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Hydroxylation : The α-bromo ketone is then subjected to nucleophilic substitution with a hydroxide source to replace the bromine atom with a hydroxyl group, yielding the final product, Acetoin-13C4.
Experimental Protocols
This section provides detailed methodologies for the synthesis of Acetoin-13C4.
Protocol for Biosynthesis via Fermentation
This protocol is a general guideline for producing Acetoin-13C4 using a bacterial culture. Optimization of the specific microorganism, media, and growth conditions is required.
Materials:
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Bacterial strain (e.g., Bacillus subtilis 168)
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Minimal growth medium (e.g., M9 minimal medium)
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[U-¹³C₆]-Glucose (uniformly labeled glucose)
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Sterile shake flasks
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Incubator shaker
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Centrifuge
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Organic solvents for extraction (e.g., ethyl acetate)
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Standard analytical equipment (GC-MS or LC-MS)
Methodology:
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Prepare Labeled Medium : Prepare M9 minimal medium according to standard protocols, but substitute standard glucose with [U-¹³C₆]-Glucose as the sole carbon source to a final concentration of 10 g/L.
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Inoculation : Inoculate a 5 mL starter culture of B. subtilis in standard (unlabeled) M9 medium and grow overnight at 37°C with shaking (220 rpm).
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Main Culture Growth : The next day, inoculate 100 mL of the prepared ¹³C-labeled M9 medium with the overnight culture to an initial OD₆₀₀ of 0.05.
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Incubation : Grow the main culture at 37°C with vigorous shaking. Monitor cell growth (OD₆₀₀) and acetoin production periodically. Acetoin production typically peaks in the late exponential or early stationary phase.
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Harvesting : After approximately 24-48 hours (or once peak production is reached), harvest the culture. Centrifuge the broth at 8,000 x g for 15 minutes to pellet the cells.
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Extraction : Decant the supernatant into a separatory funnel. Perform a liquid-liquid extraction three times using an equal volume of ethyl acetate each time.
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Purification and Analysis : Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude Acetoin-13C4 can be purified further by column chromatography or distillation if required. Confirm product identity and isotopic enrichment using GC-MS or NMR.
Proposed Protocol for Chemical Synthesis
Disclaimer : This is a proposed protocol based on established organic chemistry principles. It must be performed by trained personnel in a suitable laboratory environment with all appropriate safety precautions.
Step 1: Synthesis of [1,2,3,4-¹³C₄]2-Butanone
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Materials : [1,2-¹³C₂]Methyl iodide, magnesium turnings, anhydrous diethyl ether, [1,2-¹³C₂]acetyl chloride.
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Procedure :
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In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare the Grignard reagent by adding a solution of [1,2-¹³C₂]methyl iodide (1.0 eq) in anhydrous ether to magnesium turnings (1.1 eq).
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Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath.
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Slowly add a solution of [1,2-¹³C₂]acetyl chloride (0.9 eq) in anhydrous ether to the stirred Grignard solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
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Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent by distillation to yield crude [¹³C₄]2-butanone.
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Step 2: α-Bromination of [¹³C₄]2-Butanone
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Materials : [¹³C₄]2-Butanone, N-bromosuccinimide (NBS), carbon tetrachloride (or suitable alternative), benzoyl peroxide (initiator).
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Procedure :
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Dissolve the crude [¹³C₄]2-butanone (1.0 eq) in carbon tetrachloride in a flask equipped with a reflux condenser.
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Add NBS (1.05 eq) and a catalytic amount of benzoyl peroxide.
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC or GC until the starting material is consumed.
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Cool the reaction mixture, filter to remove succinimide, and wash the filtrate with water and brine.
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Dry the organic layer and remove the solvent under reduced pressure to obtain crude [¹³C₄]3-bromo-2-butanone.
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Step 3: Hydroxylation to form Acetoin-13C4
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Materials : Crude [¹³C₄]3-bromo-2-butanone, aqueous sodium hydroxide (NaOH), acetone/water mixture.
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Procedure :
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Dissolve the crude bromo-ketone in a mixture of acetone and water.
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Add an aqueous solution of NaOH (1.5 eq) dropwise while stirring at room temperature.
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Heat the mixture gently (e.g., to 40-50°C) for several hours, monitoring the reaction by TLC.
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After completion, cool the mixture and neutralize with dilute HCl.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the final product, Acetoin-13C4, by flash column chromatography on silica gel or by vacuum distillation.
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Applications in Metabolic Research
The primary application of Acetoin-13C4 is as an isotopic tracer in metabolic flux analysis (MFA). Researchers can introduce labeled acetoin into a biological system (e.g., cell culture or whole organism) and track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the mapping and quantification of metabolic pathways. For example, some bacteria can utilize acetoin as a carbon source during periods of carbon starvation. The conversion of acetoin to acetyl-CoA can be traced by analyzing the isotopic labeling patterns in compounds of the TCA cycle and related biosynthetic pathways.
